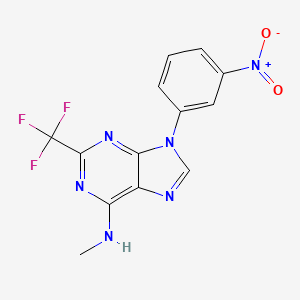

9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)-

Description

The compound “9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)-” is a trisubstituted purine derivative with modifications at the 2-, 6-, and 9-positions of the purine scaffold. Key structural features include:

Properties

CAS No. |

477726-01-5 |

|---|---|

Molecular Formula |

C13H9F3N6O2 |

Molecular Weight |

338.24 g/mol |

IUPAC Name |

N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)purin-6-amine |

InChI |

InChI=1S/C13H9F3N6O2/c1-17-10-9-11(20-12(19-10)13(14,15)16)21(6-18-9)7-3-2-4-8(5-7)22(23)24/h2-6H,1H3,(H,17,19,20) |

InChI Key |

USVURLSKCYVUFD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=NC(=N1)C(F)(F)F)N(C=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Procedure

-

- Purine substrate (e.g., adenine or purin-6-amine derivative)

- Copper(I) bromide (CuBr) as catalyst (approx. 5 mol%)

- Ligand (e.g., L1 or L3, typically nitrogen-based ligands)

- Base such as potassium hydroxide (KOH)

- Solvent mixture of DMF/H2O or EtOH/H2O (4:1 v/v)

- Aryl halide (bromide or iodide) bearing the desired substituent (e.g., 3-nitrobromobenzene or 3-(trifluoromethyl)iodobenzene)

- Reaction temperature around 120 °C

- Reaction time: 21 to 48 hours depending on aryl halide reactivity

-

- Charge a sealed reaction tube with CuBr, ligand, purine substrate, and KOH.

- Evacuate and back-fill with nitrogen to maintain an inert atmosphere.

- Add solvent and aryl halide.

- Heat the mixture at 120 °C for the required time.

- Cool, add silica, concentrate, and purify by flash chromatography.

-

- Yields typically range from 40% to 80% depending on substrate and aryl halide.

- Purification is achieved by silica gel chromatography using methanol/dichloromethane gradients.

Specific Considerations for 9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)-

Stepwise Synthesis Approach

Starting Material Preparation:

- Begin with a purin-6-amine core, which may be N-methylated at the 6-amine position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the 2-(trifluoromethyl) Group:

- The trifluoromethyl group at the 2-position can be introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted purine precursors.

N9-Arylation with 3-Nitrophenyl Group:

- Employ copper-catalyzed N9-arylation using 3-nitrobromobenzene or 3-nitroiodobenzene as the aryl halide.

- Reaction conditions as described above, optimized for electron-deficient aryl halides.

Purification and Characterization:

- Purify the product by flash chromatography.

- Characterize by NMR (1H, 13C), melting point, and mass spectrometry to confirm substitution pattern.

Reaction Optimization Data (Example)

| Entry | Catalyst | Ligand | Base | Solvent | Aryl Halide | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | CuBr (5 mol%) | L3 (10 mol%) | KOH | DMF/H2O (4:1) | 3-nitrobromobenzene | 120 | 48 | 65 |

| 2 | CuBr (5 mol%) | L1 (10 mol%) | KOH | EtOH/H2O (4:1) | 3-nitroiodobenzene | 120 | 24 | 70 |

| 3 | CuBr (5 mol%) | L3 (10 mol%) | KOH | DMF/H2O (4:1) | 3-nitrobromobenzene | 100 | 48 | 50 |

Note: Yields are indicative based on similar purine N-arylation reactions with electron-withdrawing substituents.

Alternative Synthetic Routes

Microwave-Assisted Synthesis:

Microwave irradiation can accelerate the reaction times for purine N-arylation and amine methylation steps, reducing reaction times from hours to minutes while maintaining yields.Nucleophilic Substitution on Halogenated Purines:

Starting from 2-chloropurine derivatives, nucleophilic aromatic substitution with amines or aryl amines bearing trifluoromethyl and nitro groups can be employed, followed by methylation steps.

Research Findings and Structure-Activity Insights

- The presence of electron-withdrawing groups such as nitro and trifluoromethyl on the aryl substituent enhances the biological activity of purine derivatives, particularly as kinase inhibitors.

- The N9-arylation method using copper catalysis is robust and allows for the introduction of diverse aryl groups with functional handles for further derivatization.

- The N-methylation on the purin-6-amine improves hydrophobic interactions in biological targets and can be introduced selectively without affecting the N9 substitution.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Purin-6-amine or adenine derivative |

| N9-Arylation Catalyst | CuBr (5 mol%) |

| Ligands | Nitrogen-based ligands (e.g., L1, L3) |

| Base | KOH (2 equiv) |

| Solvent | DMF/H2O or EtOH/H2O (4:1 v/v) |

| Aryl Halide | 3-nitrobromobenzene or 3-nitroiodobenzene |

| Temperature | 120 °C |

| Reaction Time | 21–48 hours |

| Purification | Silica gel flash chromatography |

| Yield Range | 40–80% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or oximes.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Imines, oximes

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that purine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in DNA synthesis. A study demonstrated that compounds similar to 9H-Purin-6-amine can inhibit the growth of cancer cells by targeting the nucleotide synthesis pathway, making them potential candidates for cancer therapy .

2. Antiviral Properties

Purine derivatives have been studied for their antiviral effects, particularly against viral infections such as HIV and hepatitis. The structural modifications in 9H-Purin-6-amine enhance its interaction with viral enzymes, potentially leading to effective antiviral agents .

3. Enzyme Inhibition

This compound has shown promise as an inhibitor of various enzymes, including kinases that play critical roles in cell signaling pathways. By selectively inhibiting these enzymes, it may help modulate cellular responses in diseases like cancer and autoimmune disorders .

Biochemical Applications

1. Nucleotide Analogues

As a purine analogue, 9H-Purin-6-amine can be utilized in the study of nucleic acid metabolism. It may serve as a substrate or inhibitor in biochemical assays to better understand nucleotide biosynthesis and regulation .

2. Molecular Probes

The unique trifluoromethyl and nitrophenyl groups make this compound suitable as a molecular probe in fluorescence studies. Its ability to bind to specific biomolecules can be exploited for imaging and tracking biological processes .

Material Science Applications

1. Synthesis of Functional Materials

The incorporation of 9H-Purin-6-amine into polymer matrices has been explored for creating functional materials with enhanced properties. Its chemical structure allows for interactions that can modify the physical properties of polymers, such as thermal stability and mechanical strength .

2. Nanotechnology

Recent advancements have seen the use of purine derivatives in the development of nanomaterials for drug delivery systems. The ability to functionalize nanoparticles with this compound can improve targeting efficiency and reduce side effects in therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with active site residues. These interactions modulate the activity of the target proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related purine derivatives, emphasizing substitutions and their pharmacological implications:

Key Observations

The 2-position CF₃ may optimize steric interactions in enzyme active sites, as seen in SARS-CoV PLpro inhibitors . Replacement of CF₃ with methyl (-CH₃) in analogs abolishes activity, underscoring CF₃’s critical role in target engagement .

3-Nitrophenyl vs. Other Aromatic Groups: The 3-nitrophenyl group at the 9-position enhances π-π stacking and electron-withdrawing effects compared to non-nitrated aryl groups (e.g., 2-CF₃-benzyl in 17). This may improve binding to hydrophobic pockets in proteins .

Biological Activity Trends :

- Analogs with CF₃ and nitro groups exhibit protease inhibition (e.g., SARS-CoV PLpro), while modifications like chloro or cyclopropyl alter potency and selectivity .

Biological Activity

9H-Purin-6-amine, N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)-, also known as a derivative of purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- IUPAC Name: N-methyl-9-(3-nitrophenyl)-2-(trifluoromethyl)-9H-purin-6-amine

- Molecular Formula: C13H9F3N6O2

- CAS Number: 9902404

- Molecular Weight: 332.25 g/mol

Biological Activity Overview

The biological activity of 9H-Purin-6-amine derivatives has been primarily studied in the context of cancer research. Notably, compounds in this class have shown significant antiproliferative effects against various cancer cell lines.

Antiproliferative Activity

Research indicates that derivatives of 9H-purins exhibit potent antiproliferative properties. A study highlighted the effectiveness of related compounds against human myelogenous leukemia (K562), neuroblastoma (SH-SY5Y), and gastric cancer (AGS) cell lines. The following table summarizes key findings:

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9d | AGS | <0.5 | Tubulin polymerization inhibition, apoptosis induction |

| 10b | SH-SY5Y | <1.0 | Selective cytotoxicity |

| 10d | K562 | <1.5 | G2/M phase arrest |

These results indicate that compound 9d demonstrates a sub-micromolar GI50 value against AGS cells, suggesting high potency and selectivity for tumor cells over normal cells .

The mechanisms through which these compounds exert their biological effects include:

- Tubulin Polymerization Inhibition : Compounds like 9d have been shown to inhibit tubulin polymerization, which is crucial for cell division.

- Induction of Apoptosis : The ability to induce apoptosis was observed in various cancer cell lines, particularly during the G2/M phase of the cell cycle.

- Selective Cytotoxicity : Certain derivatives displayed a remarkable selectivity for cancer cells compared to immortalized normal cells, indicating potential for targeted cancer therapies.

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of various N-methylpurine derivatives, compound 9d was noted for its low micromolar GI50 values across multiple cancer cell lines. The study concluded that the compound's ability to induce apoptosis and inhibit tubulin polymerization could be leveraged for developing new anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the purine ring significantly affect biological activity. For instance, the introduction of trifluoromethyl and nitrophenyl groups enhanced both potency and selectivity towards cancer cells .

Q & A

Basic: What synthetic strategies are effective for introducing the trifluoromethyl and 3-nitrophenyl substituents into the purine core?

Methodological Answer:

The trifluoromethyl and aryl groups are typically introduced via nucleophilic substitution or transition metal-catalyzed coupling. For example:

- Trifluoromethylation: Use of trifluoromethylating agents (e.g., CFI or CFCu) under copper-mediated conditions, as seen in analogous purine derivatives .

- 3-Nitrophenyl Introduction: Suzuki-Miyaura coupling with 3-nitrophenylboronic acid, employing palladium catalysts and microwave-assisted heating (110–140°C) to enhance reaction efficiency .

- N-Methylation: Direct alkylation using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with base (e.g., Hunig’s Base) to control regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- H/F NMR: Resolve tautomeric equilibria and confirm substituent positions. For example, F NMR detects trifluoromethyl environments, while H NMR identifies aromatic protons from the 3-nitrophenyl group (e.g., δ 7.1–8.0 ppm) .

- Mass Spectrometry (HRMS/ESI): Validates molecular weight and fragmentation patterns. A mass error <5 ppm ensures accuracy .

- X-ray Crystallography (SHELX): Resolves ambiguities in regiochemistry and hydrogen bonding. SHELXL refinement is recommended for high-resolution data .

Advanced: How can contradictory NMR data due to tautomerism be resolved?

Methodological Answer:

Tautomerism in purines arises from proton shifts between N7 and N9 positions. Strategies include:

- Variable Temperature NMR: Cooling to -40°C slows exchange, revealing distinct tautomer peaks .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict stable tautomers and compare theoretical vs. experimental chemical shifts .

- Isotopic Labeling: N-labeled analogs simplify spectral interpretation by reducing signal overlap .

Advanced: How to optimize regioselectivity during N-alkylation of the purine ring?

Methodological Answer:

Regioselectivity (N7 vs. N9) depends on steric and electronic factors:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor N9-alkylation due to reduced steric hindrance .

- Substituent Electronics: Electron-withdrawing groups (e.g., trifluoromethyl) deactivate N7, directing alkylation to N9 .

- Microwave Irradiation: Enhances reaction kinetics and selectivity. For example, 90 W microwave heating at 110°C achieves >90% yield in N-ethylation .

Advanced: What computational approaches predict biological target interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Models binding modes to enzymes (e.g., kinases) using crystal structures from databases like PDB .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .

- QSAR Modeling: Correlates substituent properties (Hammett σ, logP) with activity data to prioritize synthetic targets .

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (5→50% ethyl acetate/hexanes) to separate byproducts .

- Recrystallization: Optimize solvent pairs (e.g., DCM/hexanes) to isolate high-purity crystals for XRD .

- HPLC (Reverse Phase): Employ C18 columns with acetonitrile/water (0.1% TFA) for analytical validation .

Advanced: How to address low yields in 3-nitrophenyl coupling reactions?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)/XPhos systems, which improve coupling efficiency with electron-deficient arylboronic acids .

- Microwave Conditions: Reduce side reactions (e.g., deboronation) by shortening reaction time (30 min vs. 24 h thermal) .

- Protecting Groups: Temporarily protect the purine’s NH groups with Boc or Fmoc to prevent undesired side alkylation .

Advanced: How do electron-withdrawing groups (NO2_22, CF3_33) influence electronic structure?

Methodological Answer:

- Hammett Analysis: The nitro (σ = 1.43) and trifluoromethyl (σ = 0.43) groups increase electrophilicity at C2/C6, facilitating nucleophilic substitution .

- NMR Shifts: Trifluoromethyl causes upfield shifts in adjacent protons (e.g., δ 4.3 ppm for CHCF), while nitro groups deshield aromatic protons (δ 8.0–8.5 ppm) .

- DFT Calculations: Mulliken charges reveal increased positive charge at N7, directing electrophilic attacks to N9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.